2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H26N2O2S and its molecular weight is 286.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Analgesic and Anti-inflammatory Agents : A study focused on the synthesis of novel compounds derived from visnaginone and khellinone, showcasing their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities. These compounds include various heterocyclic compounds indicating a wide array of potential applications in medicinal chemistry for pain and inflammation management (A. Abu‐Hashem et al., 2020).
Enzyme Inhibitory Activities : Another research demonstrated the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its potential in inhibiting enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This indicates its potential application in treating diseases related to enzyme dysfunction (N. Virk et al., 2018).
Pharmaceutical Salts and Solvates : The invention of new pharmaceutical salts and solvates showcasing their use in pharmaceutical compositions indicates the broader applicability of such compounds in drug formulation and therapeutic applications (ジュリアン・ジョヴァンニーニ et al., 2005).
Gastric Acid Antisecretory Activity : Compounds with a structure similar to the one have been tested for their antisecretory activity against histamine-induced gastric acid secretion, showing potential for treating ulcerative conditions (I. Ueda et al., 1991).
Synthesis Techniques and Chemical Modifications
Microwave-Assisted Synthesis : The comparative study of conventional versus microwave-assisted synthesis of certain amide derivatives highlights the advancements in synthesis techniques that can be applied to similar compounds for efficient production (N. Virk et al., 2018).
Chemical Structure and Activity Relationship : The investigation of novel synthetic routes and the biological activity of specific benzodifuranyl compounds offer insights into the structure-activity relationship, critical for drug design and development (A. Abu‐Hashem et al., 2020).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives are known to interact with their targets through a variety of mechanisms, including inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-18-11-14(17)15-10-12-2-6-16(7-3-12)13-4-8-19-9-5-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYICRAUPSKROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCN(CC1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.